Vinylphenyldichlorosilane
Overview
Description
Vinylphenyldichlorosilane is an organosilicon compound with the chemical formula C8H8Cl2Si. It is a nonpolar solvent commonly used in coatings, adhesives, and sealants. The compound features a vinyl group (CH2=CH-) and a phenyl group (C6H5-) attached to a silicon atom, which is also bonded to two chlorine atoms. This unique structure allows it to participate in various chemical reactions, making it valuable in both industrial and research settings .
Scientific Research Applications
Vinylphenyldichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: It is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical coatings.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds
Safety and Hazards
Safety measures for handling Vinylphenyldichlorosilane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental release, it’s important to prevent further spillage or leakage if it is safe to do so .
Mechanism of Action
Target of Action
Vinylphenyldichlorosilane is a type of organosilicon compound. These compounds are often used in coatings, adhesives, and sealants . The specific targets of this compound would depend on its application and the chemical reactions it’s involved in.
Mode of Action
This compound, like other organosilicon compounds, can react with a variety of functional groups. For example, it has a hydroxy group that can react with other functional groups such as alkynyl or hydroxyl groups .
Action Environment
This compound is soluble in organic solvents and reacts with light to produce emission at UV wavelengths . This suggests that its action, efficacy, and stability could be influenced by factors like solvent type and light exposure.
Biochemical Analysis
Biochemical Properties
Vinylphenyldichlorosilane plays a significant role in biochemical reactions due to its reactive hydroxy group, which can interact with other functional groups such as alkynyl and hydroxyl groups . This compound is known to interact with enzymes and proteins involved in the synthesis of coatings and adhesives. The phenyl group in this compound provides an aromatic hydrocarbon ring that can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their structure and function .
Cellular Effects
This compound has been observed to cause severe skin burns and eye damage, indicating its potential to disrupt cellular membranes and proteins . In cellular processes, this compound can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. This interaction can lead to changes in gene expression and cellular metabolism, potentially causing oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydroxy group of this compound can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, the phenyl group can engage in hydrophobic interactions with lipid bilayers, affecting membrane fluidity and permeability . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable at room temperature but can degrade under prolonged exposure to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent cellular damage and disrupt normal cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild irritation, while higher doses can lead to severe toxicity and adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects, highlighting the importance of dosage control in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . This enzyme catalyzes the oxidation of this compound, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s nonpolar nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich regions such as the endoplasmic reticulum and mitochondria . This localization can influence its activity and function within the cell.
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and mitochondria due to its hydrophobic nature . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The accumulation of this compound in these organelles can affect their function and contribute to cellular toxicity .
Preparation Methods
Vinylphenyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of trichlorovinylsilane with phenylmagnesium bromide (C6H5MgBr) under controlled conditions. This reaction typically yields this compound with a moderate yield . Industrial production methods often involve similar organometallic reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Vinylphenyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups, such as alkoxy or amino groups, using appropriate reagents.
Addition Reactions: The vinyl group can participate in addition reactions with compounds like hydrogen halides or halogens.
Polymerization: The vinyl group can also undergo polymerization, forming polymers with unique properties.
Common reagents used in these reactions include Grignard reagents, halogens, and hydrogen halides. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Vinylphenyldichlorosilane can be compared with other organosilicon compounds such as:
Methylphenyldichlorosilane: Similar structure but with a methyl group instead of a vinyl group.
Vinyltrimethoxysilane: Contains three methoxy groups instead of chlorine atoms.
Phenyltrichlorosilane: Contains three chlorine atoms bonded to the silicon atom.
This compound is unique due to its combination of a vinyl group and a phenyl group, which imparts distinct reactivity and properties .
Properties
IUPAC Name |
dichloro-ethenyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASGLPLQWLMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884416 | |
Record name | Benzene, (dichloroethenylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-02-0 | |
Record name | (Dichloroethenylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7719-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinylphenyldichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylphenyldichlorosilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (dichloroethenylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (dichloroethenylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(phenyl)vinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYLPHENYLDICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Q925H3TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vinylphenyldichlorosilane contribute to the sensitivity of polysilane-based negative resists?
A1: this compound plays a crucial role in enhancing the sensitivity of polysilane-based negative resists. When copolymerized with hydrophenyldichlorosilane, it introduces vinyl groups into the polysilane structure []. Upon exposure to UV light, X-rays, or electron beams, the Si-H bonds in the polymer can undergo hydrosilylation reactions with these vinyl groups []. This crosslinking reaction increases the molecular weight of the polymer in the exposed regions, making them less soluble in the developer solvent and resulting in a negative tone image []. The presence of both Si-H and vinyl groups within the same polymer chain is thought to facilitate efficient crosslinking and improve the sensitivity compared to polysilanes without vinyl groups [].
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